![molecular formula C30H35N3O2 B11705034 3-(9H-carbazol-9-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11705034.png)
3-(9H-carbazol-9-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety linked to a hydrazide group, which is further connected to a substituted phenyl ring. The presence of tert-butyl groups and a hydroxyl group on the phenyl ring adds to its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide typically involves a multi-step process:
Formation of the Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative, which can be achieved through various methods such as the Buchwald-Hartwig amination or Ullmann coupling.
Hydrazide Formation: The carbazole derivative is then reacted with hydrazine to form the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with 3,5-di-tert-butyl-4-hydroxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of intermediates and final products through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinone derivatives.
Reduction: The imine bond (C=N) can be reduced to form the corresponding amine.
Substitution: The tert-butyl groups can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide is largely dependent on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Electronic Materials: The compound’s electronic properties, such as charge transport and emission characteristics, are influenced by its molecular structure, making it suitable for use in OLEDs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(9H-carbazol-9-yl)propanoic acid: Another carbazole derivative with different functional groups.
(9H-Carbazol-3-ylmethyl)amine: A simpler carbazole derivative with an amine group.
3,5-di(9H-carbazol-9-yl)tetraphenylsilane: A compound with multiple carbazole units, used in high-efficiency OLEDs.
Eigenschaften
Molekularformel |
C30H35N3O2 |
|---|---|
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
3-carbazol-9-yl-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C30H35N3O2/c1-29(2,3)23-17-20(18-24(28(23)35)30(4,5)6)19-31-32-27(34)15-16-33-25-13-9-7-11-21(25)22-12-8-10-14-26(22)33/h7-14,17-19,35H,15-16H2,1-6H3,(H,32,34)/b31-19+ |
InChI-Schlüssel |
JJAXQCGTTMAENH-ZCTHSVRISA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


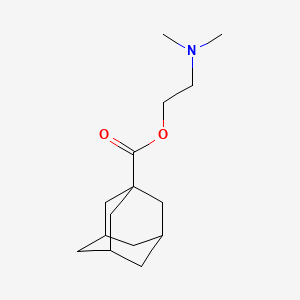
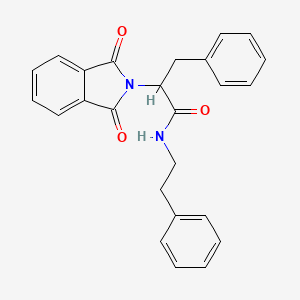
![3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704975.png)
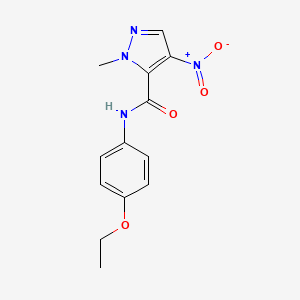
![3-nitro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704983.png)
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-6,8-dibromo-2H-chromen-2-one](/img/structure/B11704988.png)
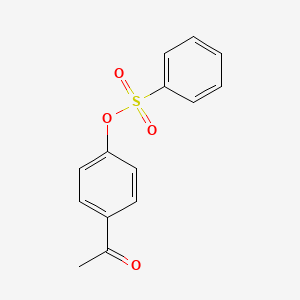
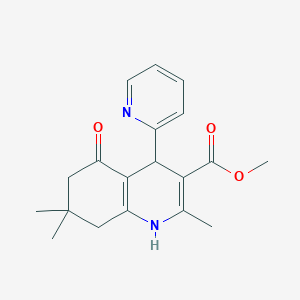
![N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine](/img/structure/B11705003.png)

![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11705009.png)
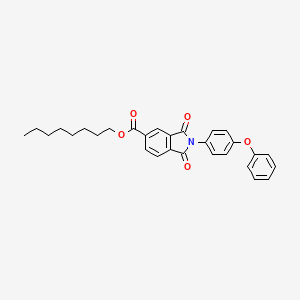
![N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide](/img/structure/B11705014.png)

